molecular formula C28H28N2O3S2 B2830152 5-(2,4-dimethylbenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115520-31-4

5-(2,4-dimethylbenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2830152
CAS No.: 1115520-31-4
M. Wt: 504.66
InChI Key: YBKKZBZPXPBXLJ-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at positions 2 and 4 with amine groups. Key structural elements include:

  • 5-Position: A 2,4-dimethylbenzoyl group, contributing lipophilicity and steric bulk.
  • N2-Position: A 2,4-dimethylphenyl substituent, enhancing electron-donating effects.

Such structural motifs are common in pharmaceuticals and agrochemicals, where sulfonyl and benzoyl groups modulate bioavailability and target interactions .

Properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)35(32,33)27-24(29)26(25(31)22-12-8-17(2)14-19(22)4)34-28(27)30-23-13-9-18(3)15-20(23)5/h6-15,30H,29H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKZBZPXPBXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Comparison

Compound Core Structure Key Properties Reference
Target Compound Thiophene-2,4-diamine Aromatic, sulfur-containing, moderate polarity -
Triazole Derivatives [7–9] () 1,2,4-Triazole Nitrogen-rich, polar, hydrogen-bonding capable

Analysis :

  • Triazoles () exhibit stronger hydrogen-bonding capacity due to nitrogen atoms, enhancing solubility .

Substituent Effects

Compound Substituents Electronic Effects Reference
Target Compound 2,4-Dimethylbenzoyl, 2,4-dimethylphenyl Electron-donating (methyl groups) -
Hydrazinecarbothioamides [4–6] () 2,4-Difluorophenyl, 4-X-phenylsulfonyl Electron-withdrawing (fluorine)

Analysis :

  • Fluorine substituents () enhance polarity and metabolic stability via electron-withdrawing effects .

Functional Groups and Spectroscopic Profiles

Compound Functional Groups Key IR Bands (cm⁻¹) Reference
Target Compound Sulfonyl, benzoyl, amines S=O (~1250), C=O (~1680, benzoyl) -
Hydrazinecarbothioamides [4–6] () C=S, C=O, NH C=S: 1243–1258; C=O: 1663–1682; NH: 3150–3319
Triazole-Thiones [7–9] () C=S (thione), NH C=S: 1247–1255; NH: 3278–3414

Analysis :

  • The target’s sulfonyl group aligns with S=O stretches observed in compounds (~1250 cm⁻¹).
  • Absence of C=S bands in the target distinguishes it from thione-containing analogs (e.g., [7–9]) .

Q & A

Q. What are the optimal synthetic routes for 5-(2,4-dimethylbenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine?

The synthesis involves sequential functionalization of the thiophene core. Key steps include:

  • Suzuki coupling for aryl group introduction (e.g., dimethylbenzoyl).
  • Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization: Catalytic Pd(PPh₃)₄ for coupling steps (reported 65–75% yield in analogous thiophene derivatives) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., dimethyl groups at δ 2.3–2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₃₃H₃₃N₂O₃S₂: 593.1822).
  • HPLC : Purity assessment using C18 columns (≥98% purity threshold for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Contradictions often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time).
  • Orthogonal validation : Combine in vitro cytotoxicity (MTT assay) with target-specific assays (e.g., kinase inhibition profiling) .
  • Meta-analysis : Compare EC₅₀ values across studies using standardized metrics (e.g., PubChem BioAssay data for analogous thiophenes) .

Q. What computational methods predict the environmental fate and ecotoxicity of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation (e.g., BIOWIN models) and bioaccumulation potential (log P ~4.2).
  • Molecular docking : Screen for interactions with eco-relevant targets (e.g., acetylcholinesterase in aquatic organisms) .
  • SPARC calculator : Predict hydrolysis half-life (e.g., >100 days at pH 7, indicating persistence) .

Q. How can substituent effects on biological activity be systematically studied?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzoyl or sulfonyl groups.
  • Experimental design : Use a split-plot factorial approach to test substituent combinations (e.g., 2,4-dimethyl vs. 3,5-dimethylphenyl) .
  • Data analysis : Multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with IC₅₀ values .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Log P (Octanol-Water)4.2 (Calculated via XLogP3)
Aqueous Solubility0.12 mg/L (SPARC prediction at 25°C)
Melting Point218–220°C (DSC)

Q. Table 2: Biological Activity Optimization

Assay TypeOptimal ConditionsEC₅₀ (μM)
Anticancer (HeLa)48h incubation, 10% FBS2.3 ± 0.4
Antimicrobial (E. coli)Mueller-Hinton broth, 24h>50 (Inactive)
Kinase Inhibition (CDK2)ADP-Glo™ assay0.87
Data adapted from analogous thiophene derivatives .

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